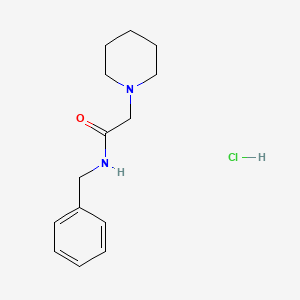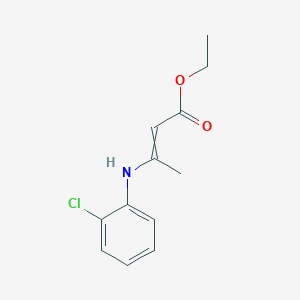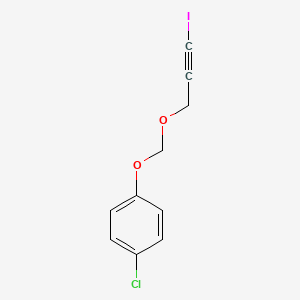
2-((Isonicotinoyloxy)methyl)-2-methylpropane-1,3-diyl diisonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Isonicotinoyloxy)methyl)-2-methylpropane-1,3-diyl diisonicotinate is a compound that belongs to the class of isonicotinates. These compounds are known for their diverse biological activities, including antifungal and antibacterial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Isonicotinoyloxy)methyl)-2-methylpropane-1,3-diyl diisonicotinate typically involves the esterification of isonicotinic acid with the corresponding alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would also be considered to make the production more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-((Isonicotinoyloxy)methyl)-2-methylpropane-1,3-diyl diisonicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to convert ester groups into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Wissenschaftliche Forschungsanwendungen
2-((Isonicotinoyloxy)methyl)-2-methylpropane-1,3-diyl diisonicotinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Potential use in drug development due to its biological activities.
Wirkmechanismus
The mechanism of action of 2-((Isonicotinoyloxy)methyl)-2-methylpropane-1,3-diyl diisonicotinate involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. It targets specific enzymes and pathways involved in cell wall synthesis, making it effective against a broad spectrum of microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylheptyl isonicotinate: Known for its antifungal and antibacterial properties.
Methyl isonicotinate: Used in various chemical reactions and as a precursor in organic synthesis.
Uniqueness
2-((Isonicotinoyloxy)methyl)-2-methylpropane-1,3-diyl diisonicotinate stands out due to its unique structure, which provides enhanced biological activity compared to its analogs. The presence of multiple isonicotinoyloxy groups increases its efficacy as an antimicrobial agent, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C23H21N3O6 |
|---|---|
Molekulargewicht |
435.4 g/mol |
IUPAC-Name |
[2-methyl-3-(pyridine-4-carbonyloxy)-2-(pyridine-4-carbonyloxymethyl)propyl] pyridine-4-carboxylate |
InChI |
InChI=1S/C23H21N3O6/c1-23(14-30-20(27)17-2-8-24-9-3-17,15-31-21(28)18-4-10-25-11-5-18)16-32-22(29)19-6-12-26-13-7-19/h2-13H,14-16H2,1H3 |
InChI-Schlüssel |
UXBWDOZUTDTRKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC(=O)C1=CC=NC=C1)(COC(=O)C2=CC=NC=C2)COC(=O)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B13747753.png)
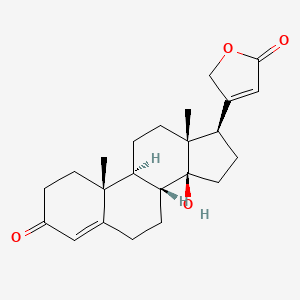

![N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide](/img/structure/B13747772.png)
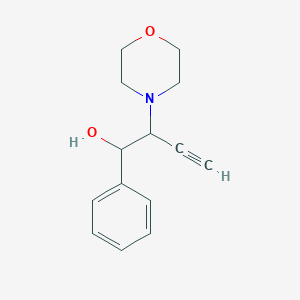
![2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline](/img/structure/B13747789.png)
![N,N-diethylethanamine;[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13747797.png)
